

Application Note: Analysis of Halocarbons in Ambient Air using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Halocarban*

Cat. No.: *B1669211*

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Introduction

Halocarbons are compounds containing carbon and one or more halogens. They are released into the atmosphere from both natural and anthropogenic sources. Many of these compounds are potent greenhouse gases and contribute to stratospheric ozone depletion. Accurate monitoring of halocarbons in ambient air is crucial for environmental protection and climate change research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile organic compounds (VOCs), including halocarbons, in air samples. This application note provides a detailed protocol for the analysis of halocarbons in air using GC-MS, based on the widely recognized U.S. Environmental Protection Agency (EPA) Method TO-15.[1][2][3][4] This method is designed for samples collected in Summa® canisters and analyzed by GC-MS.[1]

Principle

This method involves the collection of whole air samples in specially prepared stainless steel canisters. A known volume of the air sample is then drawn through a multi-sorbent trap to concentrate the target analytes. The trapped compounds are thermally desorbed and transferred to a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. The mass spectrometer provides definitive identification of the compounds based on their unique mass spectra.[5][6]

Application

This method is applicable to the determination of a wide range of volatile halocarbons in ambient and indoor air. It is suitable for monitoring trace levels of these compounds, with typical reporting limits in the parts-per-billion by volume (ppbv) to parts-per-trillion by volume (pptv) range.[1][7]

Experimental Protocols

Sample Collection

Whole air samples are collected in electropolished (e.g., Summa® or Silonite® coated) stainless steel canisters.[1][2] These canisters are evacuated to a high vacuum (<50 mTorr) before being shipped to the sampling site.[2]

Procedure:

- At the sampling site, remove the cap from the canister valve.
- Attach a calibrated flow controller to the canister valve to regulate the sample flow rate. The flow rate is typically set to collect a sample over a specific period (e.g., 1 to 24 hours for time-weighted average samples).[1] For grab samples, the canister can be opened briefly to collect an instantaneous sample.[8]
- Open the canister valve to initiate sample collection.
- After the desired sampling duration, close the canister valve securely.
- Record the final canister pressure and relevant sampling information on the sample tag.
- Ship the canister to the laboratory for analysis within 30 days of collection.[1]

Sample Analysis: GC-MS

The collected air samples are analyzed using a GC-MS system equipped with a preconcentration unit.

- Gas Chromatograph (GC): Capable of temperature programming and equipped with a suitable capillary column.

- Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer capable of scanning a mass range of m/z 35-300 is typically used.[7]
- Preconcentrator: A thermal desorption system with a multi-sorbent or cryogenic trap for concentrating the analytes from the air sample.

The following table summarizes typical GC-MS operating conditions for the analysis of halocarbons in air, based on EPA Method TO-15.

Parameter	Value
Preconcentrator	
Sample Volume	250 - 1000 mL
Sorbent Trap	Multi-sorbent (e.g., Tenax®, charcoal, silica gel) or Cryogenic Trap
Desorption Temperature	180 - 250 °C
Gas Chromatograph	
Column	60 m x 0.32 mm ID, 1.8 µm film thickness DB-624 or equivalent
Carrier Gas	Helium, constant flow at 2 mL/min
Oven Temperature Program	35°C (hold 5 min), ramp to 160°C at 10°C/min, then ramp to 230°C at 25°C/min (hold 5 min)[7]
Injector	Split/splitless, operated in splitless mode during desorption
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 35-300[7]
Acquisition Mode	Full Scan or Selected Ion Monitoring (SIM)[5]
Ion Source Temperature	230 - 300 °C
Transfer Line Temperature	200 - 280 °C

Data Presentation

The following table summarizes the performance data for selected halocarbons using GC-MS based on EPA Method TO-15. Method Detection Limits (MDLs) and Reporting Limits (RLs) are typically in the ppbv range for full scan mode and can be lower in SIM mode.[1][9]

Compound	CAS Number	MDL (ppbv)	RL (ppbv)
Dichlorodifluoromethane	75-71-8	0.05	0.10
Chloromethane	74-87-3	0.05	0.10
Trichlorofluoromethane	75-69-4	0.05	0.10
1,1,2-Trichloro-1,2,2-trifluoroethane (Freon 113)	76-13-1	0.05	0.10
1,1-Dichloroethene	75-35-4	0.05	0.10
Dichloromethane	75-09-2	0.05	0.10
1,1,1-Trichloroethane	71-55-6	0.05	0.10
Carbon tetrachloride	56-23-5	0.05	0.10
Trichloroethene	79-01-6	0.05	0.10
Tetrachloroethene	127-18-4	0.05	0.10

MDL and RL values are approximate and can vary depending on the specific instrument and analytical conditions.[9]

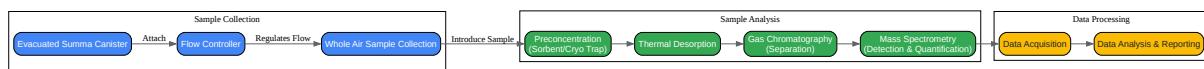
Quality Control

To ensure the generation of high-quality data, a robust quality control (QC) program is essential.[10] Key QC procedures for this method include:

- **Canister Certification:** Each canister must be certified clean before use. This involves analyzing humidified zero air from the canister to ensure that no target analytes are present above the reporting limit.
- **Method Blank:** A method blank, consisting of humidified nitrogen or zero air, is analyzed with each batch of samples to assess for contamination introduced during the analytical process.
- **Calibration:** The GC-MS system is calibrated using a multi-point calibration with certified gas standards of the target halocarbons. The calibration curve should have a correlation coefficient (r^2) of ≥ 0.99 .
- **Continuing Calibration Verification (CCV):** A mid-level calibration standard is analyzed at the beginning and end of each analytical sequence, and after every 10-12 samples, to verify the stability of the calibration.
- **Internal Standards:** A mixture of internal standards (e.g., bromochloromethane, 1,4-difluorobenzene, chlorobenzene-d5) is added to all samples, blanks, and calibration standards to correct for variations in instrument response.
- **Laboratory Control Sample (LCS):** A canister containing a known concentration of target analytes is analyzed with each batch to assess the accuracy and precision of the method.

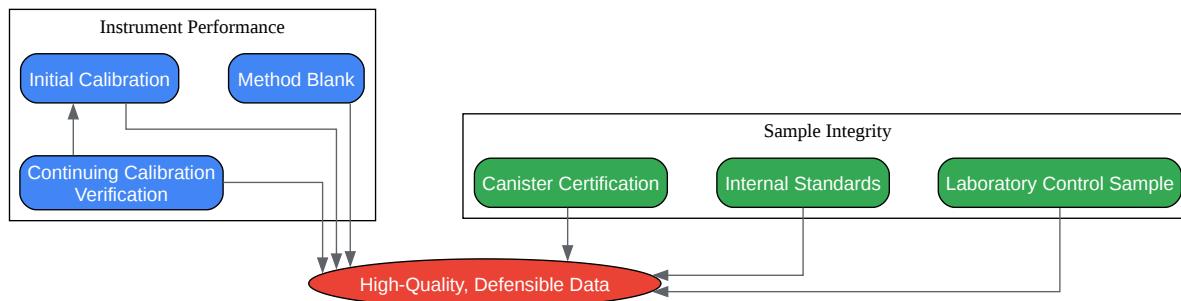
Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the GC-MS analysis of halocarbons in air.



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Caption: Experimental workflow for GC-MS analysis of halocarbons in air.



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Caption: Logical relationship of Quality Control measures for reliable data.

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